molecular formula C21H20FN3OS B2427781 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide

Cat. No.: B2427781
M. Wt: 381.5 g/mol
InChI Key: JCLBVOSRYNTGEJ-UHFFFAOYSA-N
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Description

“N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as the compound , can be achieved through various strategies. These include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A rational approach was adopted for the synthesis of similar compounds using conventional heating as well as microwave irradiation techniques .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The structure of synthesized compounds is usually elucidated by spectral techniques like FT-IR, 1H-NMR, 13C-NMR, and mass .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The compound , being a pyrazole derivative, is likely to exhibit similar chemical reactivity.


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by various factors. For instance, the introduction of fluorine into an organic molecule can productively influence its conformation, pKa, membrane permeability, intrinsic potency, metabolic pathways, and pharmacokinetic properties .

Scientific Research Applications

  • Antitumor Activity : This compound has been studied for its potential antitumor properties. For instance, Fadda, Abdel‐Latif, and El-Mekawy (2012) investigated the synthesis of new thiophene and pyrazole derivatives, including this compound, for their cytotoxicity against Ehrlich ascites cells, revealing significant activity in certain cancer cells and highlighting it for further studies (Fadda, Abdel‐Latif, & El-Mekawy, 2012).

  • Fluorometric Sensing for Metal Ions : Bozkurt and Gul (2018) utilized a pyrazoline derivative related to this compound for fluorometric detection of metal ions. The compound demonstrated significant fluorescence intensity decrease in the presence of Hg2+ ions, indicating its potential as a selective fluorometric "turn-off" sensor for Hg2+ detection (Bozkurt & Gul, 2018).

  • Antibacterial and Antifungal Activity : Desai et al. (2012) reported the synthesis of novel fluorine-containing pyrazole-based thiazole derivatives, showing potent inhibitory action against various bacterial and fungal strains (Desai et al., 2012).

  • Temperature Monitoring in Organic Solvents : Lou, Hatton, and Laibinis (1997) described the use of fluorophores, including derivatives of this compound, for temperature-dependent emission spectra in organic solvents. This application is significant for nonintrusive temperature measurement in various solvents (Lou, Hatton, & Laibinis, 1997).

  • Anti-Inflammatory and Analgesic Activities : Menozzi et al. (1992) synthesized derivatives of this compound, demonstrating notable analgesic, anti-inflammatory, and antipyretic activities, as well as platelet antiaggregating activity in vitro comparable to acetylsalicylic acid (Menozzi et al., 1992).

  • Photovoltaic Applications : Li et al. (2010) studied the synthesis of polymer-based photovoltaic devices using thiophene and pyrazine units, including derivatives of this compound, to decrease the band-gap for enhanced photovoltaic performance (Li et al., 2010).

  • Anticancer Activity : Hammam et al. (2005) investigated the anticancer activity of fluoro-substituted benzo[b]pyran derivatives, including this compound, against various human cancer cell lines, showing significant activity at low concentrations compared to reference drugs (Hammam et al., 2005).

Mechanism of Action

While the specific mechanism of action for this compound is not available, pyrazole derivatives have been known to exhibit a wide range of biological activities. These include antimicrobial, antiviral, anticancer, herbicide, cyclooxygenase (COX-2) inhibitory, anti-inflammatory, and antioxidant activities .

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to note that chemicals can be considered hazardous by the OSHA Hazard Communication Standard . Therefore, appropriate safety measures should be taken when handling this compound.

Future Directions

The future directions for research involving pyrazole derivatives like this compound could include further studies on its potential applications in cancer treatment, as well as its potential as an antibacterial and antifungal agent. Additionally, the development of new drugs that overcome antibiotic resistance problems is a pressing issue, and pyrazole-containing compounds could potentially play a role in this .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3OS/c1-2-17(14-6-4-3-5-7-14)21(26)23-20-18-12-27-13-19(18)24-25(20)16-10-8-15(22)9-11-16/h3-11,17H,2,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLBVOSRYNTGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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